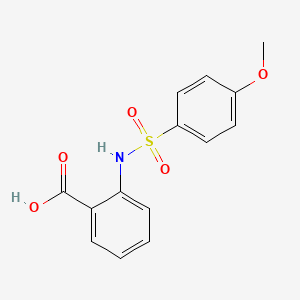

2-(4-Methoxy-benzenesulfonylamino)-benzoic acid

Descripción

2-(4-Methoxy-benzenesulfonylamino)-benzoic acid is a benzoic acid derivative featuring a sulfonamide group substituted with a 4-methoxybenzene ring at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, such as cyclooxygenases (COX) or sweet taste receptors (T1R2/T1R3) . Its physicochemical properties, including solubility, pKa, and lipophilicity, are influenced by the electron-donating methoxy group and the polar sulfonamide moiety.

Propiedades

IUPAC Name |

2-[(4-methoxyphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S/c1-20-10-6-8-11(9-7-10)21(18,19)15-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUKHSIQGFTDMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-benzenesulfonylamino)-benzoic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxy-benzenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(4-Hydroxy-benzenesulfonylamino)-benzoic acid.

Reduction: Formation of 2-(4-Methoxy-benzenesulfanyl-amino)-benzoic acid.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Applications

1. Anti-Inflammatory Properties:

2-(4-Methoxy-benzenesulfonylamino)-benzoic acid exhibits significant anti-inflammatory effects. It has been investigated as a potential treatment for conditions such as arthritis, colitis, and dermatitis. The compound acts by inhibiting pro-inflammatory cytokines and enzymes associated with inflammation .

2. Anticancer Activity:

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inducing apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins like BAX and caspases .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SH-SY5Y (Neuroblastoma) | 26.0 - 237.8 | Induction of intrinsic apoptotic pathway |

| MDA-MB-231 (Breast) | Variable | Modulation of Bcl-2 family proteins |

Case Studies

Study on Anticancer Activity:

A study published in 2020 synthesized several derivatives of this compound and evaluated their anticancer properties against three cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity, particularly against breast cancer cells compared to non-cancerous cells .

Anti-Inflammatory Research:

Another research effort focused on the compound's anti-inflammatory properties, demonstrating its efficacy in reducing inflammation markers in animal models of arthritis. This study provided insights into dosage and administration routes that could optimize therapeutic outcomes .

Industrial Applications

Beyond its medicinal uses, this compound has potential applications in industrial chemistry:

- Photoaffinity Labeling: Its photoreactive properties may be utilized in drug-target interaction studies.

- Material Science: The compound can serve as a building block for synthesizing more complex organic materials.

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxy-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparación Con Compuestos Similares

2-(4-Methoxybenzoyl)benzoic Acid

- Structure : Differs by replacing the sulfonamide (-SO₂NH-) with a benzoyl (-CO-) group.

- Key Findings :

- Exhibits stronger binding affinity (ΔGbinding = -8.2 kcal/mol for T1R2 and -7.9 kcal/mol for T1R3) compared to other analogs, attributed to hydrophobic interactions with receptor residues (e.g., Tyr103, Asp278) .

- Lower aqueous solubility than sulfonamide analogs due to reduced polarity of the benzoyl group.

4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic Acid

- Structure : Contains a fluoro and methyl substituent on the benzenesulfonyl group.

- Key Findings: pKa: Predicted pKa = 4.06, slightly lower than this compound (estimated ~4.2–4.5), due to electron-withdrawing fluorine enhancing acidity . Bioactivity: The fluorine atom may improve metabolic stability and membrane permeability compared to methoxy-substituted analogs.

2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid Monohydrate

- Structure : Phenylacetic acid backbone with a bromobenzenesulfonamido group.

- Demonstrated utility as a ligand in metal complexation studies, unlike methoxy-substituted analogs .

2-(4-Diethylamino-2-Hydroxybenzoyl)Benzoic Acid

- Structure: Features a diethylamino-hydroxybenzoyl group.

- Key Findings: The diethylamino group introduces strong basicity (pKa ~9–10), contrasting with the acidic sulfonamide in the target compound . Hydroxy and diethylamino groups enable hydrogen bonding and cation-π interactions, useful in dye or sensor applications .

Actividad Biológica

2-(4-Methoxy-benzenesulfonylamino)-benzoic acid is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features both a benzenesulfonyl group and a methoxy group, which contribute to its unique chemical properties and biological interactions. Research has indicated that it may possess anti-inflammatory, antimicrobial, and anticancer activities, making it a subject of interest in various fields of biological research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula: C₁₃H₁₅N₁O₄S

- CAS Number: 38957-44-7

The presence of the sulfonamide group enhances the compound's ability to interact with biological targets, while the methoxy group increases its lipophilicity, facilitating membrane permeability.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various molecular targets. The sulfonyl moiety can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the methoxy group may enhance the compound's bioavailability by improving its solubility and permeability across cellular membranes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cells. The most promising derivatives exhibited IC50 values as low as 1.2 µM, indicating potent anticancer properties .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 15.7 |

| Morpholine derivative | PANC-1 | 1.2 |

| Methoxyphenyl derivative | SH-SY5Y | 26.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate to good activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth .

Case Studies

A significant case study involved synthesizing and testing a series of derivatives based on the core structure of this compound. These derivatives were subjected to MTT assays to evaluate their cytotoxic effects on multiple cancer cell lines. The results indicated that modifications to the methoxy and sulfonamide groups significantly influenced the compounds' efficacy, highlighting the importance of structural optimization in drug design .

Case Study Highlights:

- Objective: Evaluate anticancer activity of synthesized derivatives.

- Methodology: MTT assay on three cancer cell lines.

- Findings: Structural modifications led to varying levels of cytotoxicity; methoxy-substituted derivatives showed enhanced activity.

Q & A

Q. How should researchers address discrepancies in reported synthetic yields?

- Methodological Answer :

- Reproducibility Checks : Replicate published procedures with strict control of reaction parameters (temperature, moisture levels) .

- Byproduct Analysis : Use LC-MS to identify unaccounted impurities (e.g., sulfonic acid derivatives) that may reduce yield .

Q. What validation steps are critical when extrapolating in silico data to experimental results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.